7-Nitrobenzoxadiazole-6-aminohexanoic acid
Overview
Description
7-Nitrobenzoxadiazole-6-aminohexanoic acid is a derivative of 7-nitrobenzoxadiazole (NBD), which is a fluorophore commonly used in biochemical and chemical research for labeling and detecting amines. The compound is characterized by the presence of a nitro group and a benzoxadiazole ring, which are responsible for its photophysical properties. The addition of an aminohexanoic acid moiety to the NBD core structure potentially modifies its chemical behavior and solubility, making it useful for specific applications in molecular biology and chemistry.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 7-Nitrobenzoxadiazole-6-aminohexanoic acid, they do provide insights into related compounds. For instance, the photolysis of N-2,4-dinitrophenylamino-acids leads to the formation of 6-nitrobenzimidazole 1-oxides under certain pH conditions, which suggests that the nitro and amino groups play a significant role in the chemical transformations of these compounds . The synthesis of 7-Nitrobenzoxadiazole-6-aminohexanoic acid would likely involve the introduction of the aminohexanoic acid moiety to the NBD core through a suitable coupling reaction, taking into account the reactivity of the nitro group and the need to protect functional groups during the synthesis.
Molecular Structure Analysis
The molecular structure of 7-Nitrobenzoxadiazole-6-aminohexanoic acid can be inferred from the structural analysis of similar compounds. The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole show that there is considerable electron delocalization in the molecule, although the oxadiazole ring does not participate in this delocalization . The bond lengths and planarity of the nitro group in relation to the benzoxadiazole unit are also notable features that would be expected in the structure of 7-Nitrobenzoxadiazole-6-aminohexanoic acid.
Chemical Reactions Analysis
The chemical reactions involving 7-Nitrobenzoxadiazole-6-aminohexanoic acid would likely be influenced by the presence of the nitro group and the aminohexanoic acid chain. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, particularly in nucleophilic substitution reactions or in the formation of intermediates such as nitroso compounds or hydroxylamines . The aminohexanoic acid chain could be involved in reactions typical of carboxylic acids and amines, such as amide bond formation or reactions with active esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Nitrobenzoxadiazole-6-aminohexanoic acid would be influenced by its molecular structure. The presence of the nitro group and the benzoxadiazole ring would contribute to the compound's absorbance and fluorescence characteristics, making it useful as a fluorophore . The solubility of the compound would be affected by the aminohexanoic acid moiety, which could increase its solubility in polar solvents due to the presence of both amine and carboxylic acid functional groups. The melting point, boiling point, and stability of the compound would be determined by the intermolecular forces present in the solid state, as seen in the crystal structures of related compounds .
Scientific Research Applications
Anticancer Applications
7-Nitrobenzoxadiazole derivatives, including 7-nitro-2,1,3-nitrobenzoxadiazole (NBD), have shown promising anticancer activity. A compound like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX) is an efficient inhibitor of glutathione S-transferases (GSTs) and triggers apoptosis in tumor cell lines. These compounds act as anticancer drugs by inhibiting GSTs catalytic activity and disrupting key signaling interactions. NBDHEX, in particular, is studied for its potential in clinical applications due to its strong inhibition of GSTP1-1, a key enzyme in cancer progression (Sha et al., 2018).
Analytical Applications
7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) is used as a fluorogenic and chromogenic reagent for the analysis of pharmaceutical amines using spectrophotometry and spectrofluorimetry. This application is vital for drug analysis in pharmaceutical and real samples (Elbashir et al., 2011).
High-Performance Liquid Chromatography (HPLC) Applications
NBD derivatives are used in HPLC for the derivatization of amines and amino acids. The use of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in HPLC is reviewed, highlighting their utility in analytical methods and instrumental developments (Aboul-Enein et al., 2011).
Photophysical Studies
NBD derivatives are studied for their photophysical properties. For instance, photophysical and density functional studies on NBD-based systems have been conducted to understand the interaction of inorganic anions with these derivatives. Such studies are crucial in developing selective signaling behaviors and understanding the molecular mechanisms behind these interactions (Das et al., 2012).
Fluorescent Probing Applications
NBD derivatives are used to create reversible fluorescent probes for detecting redox cycles in aqueous solutions and living cells. A study on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with NBD shows its potential as a multi-responsive luminescent sensor for various applications, including in living cells (Wang et al., 2016).
properties
IUPAC Name |
6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNQJJTTPMBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236920 | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
CAS RN |
88235-25-0 | |
Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBD-Aminohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.